5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a sulfanylidene diazinane ring, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,3-diethyl-2-thioxo-1,3-diazinane-4,6-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the phenyl groups, converting them into cyclohexyl derivatives.
Substitution: The compound is susceptible to electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The sulfanylidene diazinane ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyl isocyanate
- 5-(4-Dimethylaminobenzylidene)barbituric acid
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
Compared to similar compounds, 5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C23H25N3O2S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-[[4-[4-(dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H25N3O2S/c1-5-25-21(27)20(22(28)26(6-2)23(25)29)15-16-7-9-17(10-8-16)18-11-13-19(14-12-18)24(3)4/h7-15H,5-6H2,1-4H3 |
InChI Key |
LQUCBMUFSSTFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)N(C)C)C(=O)N(C1=S)CC |
Origin of Product |
United States |
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